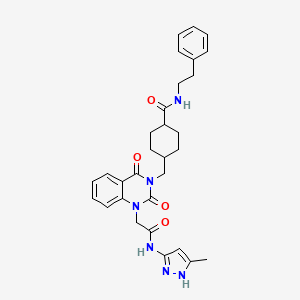![molecular formula C29H31N3O3 B11434137 4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one](/img/structure/B11434137.png)
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the 4-Methoxyphenoxyethyl Group: This step involves the nucleophilic substitution reaction where the benzodiazole core reacts with 4-methoxyphenoxyethyl halide in the presence of a base.
Formation of the Pyrrolidinone Ring: This can be synthesized through the reaction of the intermediate with 2,4,6-trimethylphenyl isocyanate under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.
Purification Techniques: Use of chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the benzodiazole core and the pyrrolidinone ring.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and bases like sodium hydroxide.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced benzodiazole and pyrrolidinone derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a pharmacophore in drug design due to its complex structure.
Biological Probes: Used in the study of enzyme interactions and receptor binding.
Industry
Polymer Science: Used in the synthesis of advanced polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole core can interact with enzyme active sites, while the pyrrolidinone ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE
- 4-{1-[2-(4-HYDROXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE
- 4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE
Uniqueness
The presence of the 4-methoxyphenoxyethyl group and the specific substitution pattern on the phenyl rings make 4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE unique. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C29H31N3O3 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O3/c1-19-15-20(2)28(21(3)16-19)32-18-22(17-27(32)33)29-30-25-7-5-6-8-26(25)31(29)13-14-35-24-11-9-23(34-4)10-12-24/h5-12,15-16,22H,13-14,17-18H2,1-4H3 |
InChI Key |
YQQHNTZTIMNYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11434060.png)
![N-(4-chlorophenyl)-5,7-dimethyl-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11434062.png)
![4-[2-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11434071.png)
![7-Heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B11434078.png)
![1-benzylchromeno[3,4-d]imidazol-4-one](/img/structure/B11434080.png)
![(2Z)-2-[(acetyloxy)imino]-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B11434083.png)
![1-(3-Chloro-2-methylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-YL}pyrrolidin-2-one](/img/structure/B11434085.png)
![2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B11434091.png)

![6-{1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/structure/B11434095.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11434135.png)
![6-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B11434141.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B11434143.png)
